10-Formylfolic acid
Overview
Description
Mechanism of Action
Target of Action
10-Formylfolic acid is a potent inhibitor of dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
As an inhibitor of DHFR, this compound binds to the enzyme and prevents it from converting dihydrofolate (DHF) to tetrahydrofolate (THF) . This inhibition disrupts the synthesis of nucleotides and affects cell division and growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate metabolic pathway . This pathway is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration . These processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Pharmacokinetics
As a pharmaceutical compound, it is expected to have been optimized for bioavailability .
Result of Action
The inhibition of DHFR by this compound disrupts the synthesis of nucleotides, affecting cell division and growth . This makes it a potential therapeutic agent for conditions characterized by rapid cell proliferation, such as leukemia .
Biochemical Analysis
Biochemical Properties
10-Formylfolic acid is involved in several biochemical reactions, primarily as a donor of formyl groups in the folate cycle. It interacts with enzymes such as methionine synthase and thymidylate synthase, which are essential for the synthesis of methionine and thymidine, respectively . These interactions facilitate the transfer of one-carbon units, which are vital for nucleotide biosynthesis and amino acid metabolism.
Cellular Effects
This compound influences various cellular processes, including cell proliferation, mitochondrial respiration, and epigenetic regulation . It affects cell signaling pathways by modulating the availability of one-carbon units, which are necessary for the methylation of DNA and histones. This, in turn, impacts gene expression and cellular metabolism, promoting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific enzymes and acting as a cofactor in one-carbon transfer reactions . It facilitates the conversion of homocysteine to methionine and the synthesis of thymidylate from deoxyuridylate. These reactions are crucial for maintaining the balance of nucleotides and amino acids in the cell, ensuring proper DNA synthesis and repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are influenced by various factors, including temperature and the presence of antioxidants . It is readily oxidized to 10-formyl-dihydrofolate and further to this compound under prolonged incubation. These changes can affect its long-term efficacy and impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it supports normal cellular function and growth, while high doses can lead to toxicity and adverse effects . Studies have shown that excessive intake of folic acid derivatives can cause oxidative stress and mitochondrial dysfunction, highlighting the importance of dosage regulation.
Metabolic Pathways
This compound is involved in the folate metabolic pathway, where it participates in the transfer of one-carbon units . It interacts with enzymes such as dihydrofolate reductase and methylenetetrahydrofolate reductase, which are essential for the regeneration of tetrahydrofolate and the synthesis of methionine. These interactions are crucial for maintaining the flow of metabolites and ensuring proper cellular function.
Transport and Distribution
Within cells, this compound is transported and distributed by specific transporters and binding proteins . It is taken up by folate receptors and reduced folate carriers, which facilitate its entry into cells and tissues. Once inside, it is localized to the cytoplasm and mitochondria, where it participates in one-carbon metabolism and other cellular processes.
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that the compound reaches specific compartments where it can effectively participate in biochemical reactions and support cellular function.
Preparation Methods
10-Formylfolic acid can be synthesized through various methods, including chemical synthesis and enzyme-catalyzed reactions .
Chemical Synthesis: This method typically starts with known or commercially available compounds and involves a series of chemical reactions to gradually synthesize the target product.
Enzyme-Catalyzed Reactions: These reactions use enzymes with appropriate activity to catalyze the conversion of substrates into products under mild reaction conditions.
Chemical Reactions Analysis
10-Formylfolic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Major Products: The major products formed from these reactions include tetrahydrofolic acid and other folate derivatives.
Scientific Research Applications
10-Formylfolic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
10-Formylfolic acid can be compared with other folate derivatives such as:
Folic Acid: The parent compound, which is essential for DNA synthesis and repair.
Tetrahydrofolic Acid: A reduced form of folic acid that acts as a coenzyme in various metabolic reactions.
Leucovorin (Folinic Acid): A form of folic acid used to reduce the toxic effects of methotrexate.
This compound is unique due to its potent inhibitory effect on dihydrofolate reductase and its role as an early indicator of leukemia .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUWNVTCLDEOG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158448 | |
Record name | 10-Formylfolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-05-4, 25377-55-3 | |
Record name | 10-Formylfolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Formyldihydropteroylglutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Formylfolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-10-formylfolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-FORMYLFOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI902R79R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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